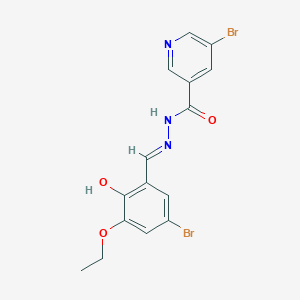
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide, also known as BBEN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BBEN belongs to the class of hydrazones and is known to possess strong antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, diabetes, and neurodegenerative diseases. It has been found to possess strong antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of these conditions.
Mecanismo De Acción
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which play a key role in the pathogenesis of various diseases. This compound also activates various signaling pathways, such as the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to improve its therapeutic potential. However, this compound has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods and improve its bioavailability and efficacy in vivo. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields. It possesses strong antioxidant and anti-inflammatory properties and has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research on this compound may lead to the development of new treatments for various diseases.
Métodos De Síntesis
5-bromo-N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)nicotinohydrazide can be synthesized through the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and nicotinohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.
Propiedades
IUPAC Name |
5-bromo-N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O3/c1-2-23-13-5-11(16)3-9(14(13)21)7-19-20-15(22)10-4-12(17)8-18-6-10/h3-8,21H,2H2,1H3,(H,20,22)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIOKSRVAGWAFK-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)
![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine](/img/structure/B5970542.png)

![2-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5970548.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5970557.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5970562.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
